molecular formula C15H15NO2S B11951207 Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- CAS No. 200123-22-4

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-

Cat. No.: B11951207
CAS No.: 200123-22-4
M. Wt: 273.4 g/mol
InChI Key: SUXAMKBRCBZPNB-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an isopropyl group and a nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- typically involves the following steps:

    Substitution: The substitution of a hydrogen atom on the benzene ring with an isopropyl group.

Common reagents used in these reactions include nitric acid for nitration and isopropyl chloride for the substitution reaction. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives with additional functional groups.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylthio group can participate in redox reactions, while the isopropyl group can influence the compound’s hydrophobic interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1-methylethyl)-4-[(4-aminophenyl)thio]-: Similar structure but with an amino group instead of a nitro group.

    Benzene, 1-(1-methylethyl)-4-[(4-hydroxyphenyl)thio]-: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- is unique due to the presence of both the isopropyl and nitrophenylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

200123-22-4

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfanyl-4-propan-2-ylbenzene

InChI

InChI=1S/C15H15NO2S/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3

InChI Key

SUXAMKBRCBZPNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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